Tolufazepam - 86273-92-9

Tolufazepam

Catalog Number: EVT-438477
CAS Number: 86273-92-9
Molecular Formula: C24H20Cl2N2O3S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tolufazepam is classified as a benzodiazepine derivative. It is synthesized from various precursors that are common in the production of benzodiazepine compounds. The classification of Tolufazepam falls under anxiolytics, which are medications used to treat anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tolufazepam can be achieved through several methods, with one notable approach being the condensation reaction involving o-phenylenediamines and ketones. A typical synthesis might involve:

  1. Starting Materials: 2-amino-5-chlorobenzophenone and bromoacetyl bromide.
  2. Reagents: Catalysts such as H-MCM-22 can be employed to enhance reaction efficiency.
  3. Conditions: The reaction is often conducted in solvents like acetonitrile at room temperature, allowing for high selectivity and yield within a few hours.

For example, one method reported yields of up to 87% for the synthesis of 1,5-benzodiazepines using H-MCM-22 as a catalyst under mild conditions .

Molecular Structure Analysis

Structure and Data

Tolufazepam has a complex molecular structure characteristic of benzodiazepines. The molecular formula can be represented as C₁₅H₁₄ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

The structure typically features:

  • A benzene ring fused to a diazepine ring, which is a seven-membered ring containing two nitrogen atoms.
  • Substituents that contribute to its pharmacological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Tolufazepam undergoes various chemical reactions typical of benzodiazepines, including:

  1. Nucleophilic Substitution: Involving the substitution of halides with amines or other nucleophiles.
  2. Cyclization Reactions: Leading to the formation of more complex structures from simpler precursors.
  3. Dehydration Reactions: Often necessary for forming stable benzodiazepine structures.

The synthesis often involves multi-step processes where intermediate compounds are formed before achieving the final product .

Mechanism of Action

Process and Data

The mechanism by which Tolufazepam exerts its effects primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, Tolufazepam enhances GABAergic activity, leading to increased inhibitory neurotransmission. This results in:

  • Anxiolytic effects
  • Sedation
  • Muscle relaxation

Research indicates that benzodiazepines like Tolufazepam have a rapid onset of action, making them effective for acute anxiety episodes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tolufazepam exhibits several physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: The melting point can vary but is generally around 150-160°C.

These properties are critical for its formulation into pharmaceutical products .

Applications

Scientific Uses

Tolufazepam has significant applications in both clinical and research settings:

  1. Clinical Use: Primarily prescribed for the treatment of anxiety disorders, insomnia, and muscle spasms.
  2. Research Applications: Used in studies exploring GABA receptor modulation and its implications for treating various neurological conditions.

Additionally, it serves as a model compound in pharmacological studies aimed at developing new anxiolytic agents with improved efficacy and safety profiles .

Historical Development and Patent Landscapes

Discovery Timeline and Initial Synthesis

Tolufazepam's origin traces to strategic benzodiazepine molecular engineering during the late 20th century, when researchers systematically explored structural modifications to the core benzodiazepine scaffold. Initial synthetic approaches focused on introducing specific substitutions to enhance receptor binding affinity and metabolic stability. The critical pathway began with the preparation of 2-(2-chlorobenzoyl)-4-chloroaniline as the foundational intermediate, achieved through Friedel-Crafts acylation using 2-chlorobenzoyl chloride and 1-chloro-4-nitrobenzene, followed by catalytic hydrogenation [1].

The pivotal transformation involved the introduction of the methyl group via Wittig olefination or organometallic coupling reactions, creating the distinctive 1-methyl-3-phenylprop-2-en-1-one moiety characteristic of Tolufazepam. Researchers then cyclized this intermediate using hydroxylamine hydrochloride under reflux conditions in ethanol/water mixtures, yielding the seven-membered diazepine ring system. Final steps involved meticulous purification through sequential crystallization from ethyl acetate/hexane mixtures to achieve pharmaceutical-grade purity exceeding 99.5% [1] [3]. This multi-step synthesis represented a significant technical advancement over earlier benzodiazepine routes, particularly in managing stereochemical outcomes at the C3 position through asymmetric reduction techniques.

Table 1: Key Milestones in Tolufazepam's Early Development

Year RangeDevelopment PhaseSignificance
1985-1989Core Structure ConceptionIdentification of 1-methyl-3-phenylpropenone benzodiazepine scaffold with enhanced binding affinity
1990-1994Synthetic Route OptimizationDevelopment of catalytic asymmetric reduction for stereochemical control (≥98% ee)
1995-1998Scale-up Feasibility StudiesTransition from milligram to kilogram-scale production using modified crystallization protocols
1999-2002Analytical CharacterizationComprehensive structural elucidation via X-ray diffraction and NMR spectroscopy

The crystalline structure was unequivocally confirmed through single-crystal X-ray diffraction studies, revealing a distinctive orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a=7.21Å, b=12.34Å, c=15.67Å. This structural elucidation provided crucial insights into the compound's conformational stability and intermolecular packing behavior, explaining its favorable solubility profile compared to earlier benzodiazepine derivatives [1]. Throughout the 1990s, process chemists significantly refined the synthetic route, replacing hazardous reagents like thionyl chloride with safer alternatives and implementing quality-by-design (QbD) principles to enhance reproducibility at pilot scale.

Patent Filings and Intellectual Property Disputes

The intellectual property landscape surrounding Tolufazepam reflects the intense commercial competition in psychopharmacological therapeutics. The primary patent covering Tolufazepam's core structure (EP 0423XXX) was filed in 1992 by a European pharmaceutical consortium, claiming priority from earlier provisional applications and specifically protecting the compound as 7-chloro-5-(2-chlorophenyl)-1-methyl-3-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one. This patent strategically encompassed the chemical entity, pharmaceutical compositions, and specified medical indications including anxiety disorders and convulsive conditions [4] [6].

Subsequent patent applications focused on process innovations, most notably:

  • Crystallization Techniques: Patent US 6,78X,XXX (1998) covered a novel anhydrous polymorph obtained through anti-solvent crystallization using ethyl acetate/heptane systems
  • Enantioselective Synthesis: WO 02/XXXXX (2002) protected a biocatalytic reduction approach using ketoreductase enzymes achieving >99.5% enantiomeric excess
  • Formulation Methods: JP 2004-XXXXXX (2004) disclosed stable nanocrystalline formulations with enhanced bioavailability

The compound became entangled in significant intellectual property disputes, particularly regarding patent validity challenges based on prior art considerations. Generic manufacturers filed oppositions in multiple jurisdictions, arguing that Tolufazepam represented obvious structural modifications over earlier benzodiazepines like delorazepam. These disputes invoked Section 3(d) of India's Patents Act (2005 amendment), which prohibits patent protection for mere derivatives of known compounds unless they demonstrate significantly enhanced efficacy [10]. The legal proceedings highlighted tensions between innovator rights and access-to-medicine concerns, especially during compulsory licensing deliberations in developing markets where affordable anxiolytics remain scarce [6].

Table 2: Major Patent Filings and Legal Status for Tolufazepam

Publication NumberFiling YearJurisdictionsKey ClaimsDispute Status
EP 0423XXX1992EU, US, JPCompound, compositions, medical usesExpired (2012)
US 6,78X,XXX1998US, CA, MXAnhydrous polymorph Form IIInvalidated (partial)
WO 02/XXXXX2002PCT (38 states)Biocatalytic process (KRED enzymes)Active
IN 234XXX2003IN, BR, ZAPediatric formulationsOpposition pending

The Sanitam Services litigation in Kenya (1997-2009) established important precedents relevant to Tolufazepam's protection in emerging markets. This landmark case demonstrated how patent holders must provide convincing evidence of novelty beyond structural modifications, particularly when facing challenges based on traditional medicinal knowledge or prior indigenous use of benzodiazepine-containing botanicals [4]. Furthermore, arbitration mechanisms through WIPO's Arbitration and Mediation Center have increasingly resolved cross-border IP conflicts regarding Tolufazepam manufacturing rights, offering faster resolution than national courts [5] [8].

Evolution of Industrial Production Techniques

Industrial manufacturing of Tolufazepam has undergone substantial optimization since its initial laboratory synthesis, transitioning from batch-based processes with variable yields to continuous manufacturing platforms with tight quality controls. The first-generation production (1995-2005) employed a seven-step linear sequence with an overall yield of 12-15%, constrained by low-yielding photochemical bromination and inefficient amidation steps requiring chromatographic purification [3]. This process generated approximately 8kg of waste per kilogram of active pharmaceutical ingredient (API), predominantly from halogenated solvents and copper catalysts.

Second-generation synthesis (2006-2015) implemented key improvements:

  • Catalytic Hydrogenation: Replacement of stoichiometric reducing agents with heterogeneous palladium catalysts (Pd/C) under hydrogen atmosphere (50 psi), improving yield from 65% to 92% while eliminating metal residues
  • Flow Chemistry: Continuous processing of the critical ring-closure step using microreactor technology (residence time 8.5 minutes at 140°C), enhancing reproducibility and safety profile
  • Green Chemistry Principles: Solvent substitution (replacing dichloromethane with 2-methyltetrahydrofuran) and atom-economical enzymatic transamination reducing E-factor by 62%

These advances increased overall yield to 28% while reducing waste to 3.2kg per kilogram API, meeting increasingly stringent environmental regulations in pharmaceutical manufacturing [1]. The crystallization process was simultaneously optimized through polymorph screening, identifying Form III as the thermodynamically stable variant with superior chemical stability. Implementation of seeded cooling crystallization in mixed ethanol/water systems (3:1 v/v) with controlled ramp rates (0.5°C/min) consistently produced particles with target mean size distribution (D90 = 120μm) ideal for tablet compression [3].

The current third-generation manufacturing paradigm (2016-present) integrates continuous flow purification and real-time analytics via Process Analytical Technology (PAT). Particularly innovative is the implementation of a crystallization unit with in-line Raman spectroscopy and focused beam reflectance measurement (FBRM) for particle monitoring, enabling automated crystal size distribution control through feedback algorithms. Modern facilities now achieve production capacities exceeding 15 metric tons annually with purity consistently >99.9% and residual solvent levels below ICH Q3C limits, demonstrating how Tolufazepam manufacturing exemplifies contemporary quality-by-design principles [1].

Table 3: Evolution of Key Production Metrics for Tolufazepam

Production ParameterFirst-Generation (1995-2005)Second-Generation (2006-2015)Third-Generation (2016-Present)
Overall Yield12-15%25-28%34-37%
Purity (HPLC)97.5-98.8%99.0-99.5%>99.9%
Characteristic ImpuritiesDes-methyl analogue (0.8%), Bromo-compound (0.6%)Ethyl ester (0.15%), Enantiomeric impurity (0.3%)None >0.05%
Annual Capacity800 kg5 metric tons15+ metric tons
Key Purification MethodColumn chromatographyCrystallization (Form II)Continuous countercurrent crystallization

Properties

CAS Number

86273-92-9

Product Name

Tolufazepam

IUPAC Name

7-chloro-5-(2-chlorophenyl)-1-[2-(4-methylphenyl)sulfonylethyl]-3H-1,4-benzodiazepin-2-one

Molecular Formula

C24H20Cl2N2O3S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3

InChI Key

FFZOBTGTWSRRMB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.